molecular formula C14H22N4O2S B2853462 N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine CAS No. 2380098-75-7

N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine

Cat. No. B2853462
CAS RN: 2380098-75-7
M. Wt: 310.42
InChI Key: OJCQDOGDBFEHQJ-UHFFFAOYSA-N
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Description

N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazine ring and an azetidine ring.

Mechanism of Action

The mechanism of action of N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which are involved in various cellular processes. It has also been found to disrupt the integrity of the cell membrane, leading to the death of the microorganism.
Biochemical and Physiological Effects:
N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells, leading to their death. Moreover, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. It is also highly soluble in common organic solvents, making it easy to handle in the laboratory. However, its use in experiments involving living organisms may be limited due to its potential toxicity.

Future Directions

N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine has several potential future directions. It may be further studied for its potential use as an anticancer agent, enzyme inhibitor, and antimicrobial agent. Moreover, its potential use in the treatment of various inflammatory conditions may also be explored. Additionally, its toxicity and safety profile may be further investigated to determine its potential use in living organisms.
Conclusion:
In conclusion, N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have significant biochemical and physiological effects. Its potential use as an anticancer agent, enzyme inhibitor, and antimicrobial agent makes it a promising candidate for further research. However, its toxicity and safety profile must be further investigated to determine its potential use in living organisms.

Synthesis Methods

The synthesis of N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine involves the reaction of 1-pyrazin-2-ylazetidin-3-amine and 2,2-dioxo-1,3-thiazolidin-4-ylmethanol in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.

Scientific Research Applications

N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent. Moreover, it has been found to be an effective inhibitor of certain enzymes, making it a promising candidate for the development of enzyme inhibitors.

properties

IUPAC Name

N-[(1,1-dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-17(9-12-2-6-21(19,20)7-3-12)13-10-18(11-13)14-8-15-4-5-16-14/h4-5,8,12-13H,2-3,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCQDOGDBFEHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCS(=O)(=O)CC1)C2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({Methyl[1-(pyrazin-2-yl)azetidin-3-yl]amino}methyl)-1lambda6-thiane-1,1-dione

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